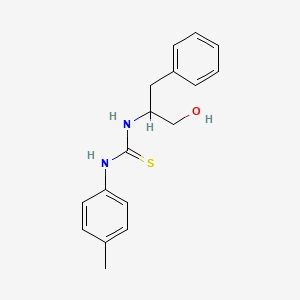
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTT is a thiourea derivative that possesses several unique properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Thioureas, including structures similar to 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea, are pivotal in catalyzing enantioselective synthesis. For example, chiral thioureas catalyze the highly enantioselective hydrophosphonylation of N-benzyl imines, providing practical access to enantiomerically enriched alpha-amino phosphonic acids. These compounds have broad applications in medicinal chemistry due to their chirality and functionality, underscoring their utility in synthesizing biologically active molecules (Joly & Jacobsen, 2004).
Sensor Development
A notable application of thiourea derivatives is in the development of chemical sensors. For instance, a derivative demonstrated significant fluorescence enhancement in the presence of aluminum ions over other competitive metal ions, showcasing its potential as a fluorescent sensor for detecting specific metal ions in environmental and biological samples (Wang et al., 2016).
Photoluminescence Studies
Photoluminescence properties of thiourea compounds are of great interest in materials science. One study highlighted the use of 1-(2-Hydroxyphenyl)thiourea for the determination of chromium(VI) due to its fluorescence quenching ability, indicating its application in environmental monitoring and analysis (Sunil & Rao, 2015).
Crystal Structure Analysis
The crystal structure of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea itself has been determined, providing insights into its molecular geometry and interactions. Such structural analyses are fundamental in drug design, allowing for the exploration of potential binding interactions with biological targets (Wang et al., 2008).
Corrosion Inhibition
Thiourea derivatives are investigated for their corrosion inhibition properties. Studies on Schiff base compounds containing thiourea moieties have shown significant inhibitive effects on mild steel corrosion, suggesting applications in protecting industrial materials (Leçe et al., 2008).
Molecular Docking and Biological Activities
Research on thiourea derivatives extends into biochemistry, where their interactions with DNA and potential biological activities are explored. Molecular docking studies of certain thiourea compounds have revealed binding affinities to DNA, suggesting their role in developing novel therapeutic agents (Mushtaque et al., 2016).
Propiedades
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13-7-9-15(10-8-13)18-17(21)19-16(12-20)11-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUNITCIJWKJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(4-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)
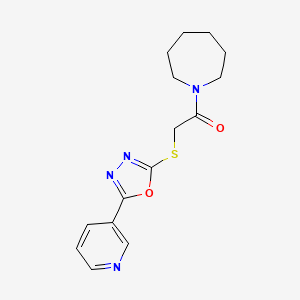
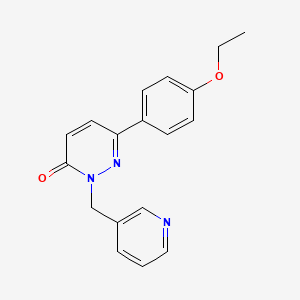
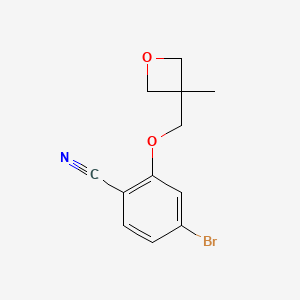
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

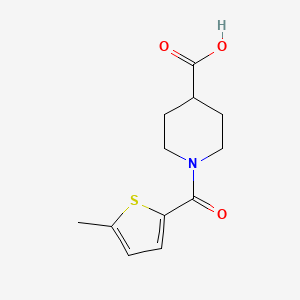
![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)
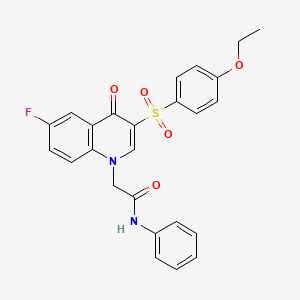
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)